![molecular formula C8H12SSi B14632110 Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane CAS No. 57562-74-0](/img/structure/B14632110.png)
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propynyl and ethynyl sulfanyl moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds, which are valuable in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane typically involves the reaction of trimethylsilylacetylene with a suitable sulfanyl reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where trimethylsilylacetylene reacts with a sulfanyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and the synthesis of complex molecules.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and the development of new therapeutic agents.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals, materials science, and as a precursor in the manufacture of advanced materials.
Mecanismo De Acción
The mechanism by which Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane exerts its effects involves the formation of stable carbon-silicon bonds, which are crucial in various chemical transformations. The molecular targets and pathways involved include:
Catalytic Sites: The compound interacts with catalytic sites in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-silicon bonds.
Reaction Pathways: The presence of the trimethylsilyl group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the sulfanyl group, making it less versatile in certain chemical transformations.
Trimethylsilylpropynylsulfide: Contains a similar sulfanyl group but differs in the positioning of the ethynyl moiety.
Trimethylsilylpropyne: Another related compound with a simpler structure, often used in similar synthetic applications.
Uniqueness
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane is unique due to the presence of both the trimethylsilyl and sulfanyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts.
Propiedades
Número CAS |
57562-74-0 |
|---|---|
Fórmula molecular |
C8H12SSi |
Peso molecular |
168.33 g/mol |
Nombre IUPAC |
trimethyl(2-prop-1-ynylsulfanylethynyl)silane |
InChI |
InChI=1S/C8H12SSi/c1-5-6-9-7-8-10(2,3)4/h1-4H3 |
Clave InChI |
ITSNCVMUQAUIMF-UHFFFAOYSA-N |
SMILES canónico |
CC#CSC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
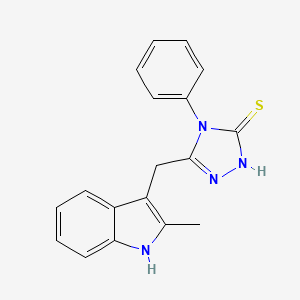


![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
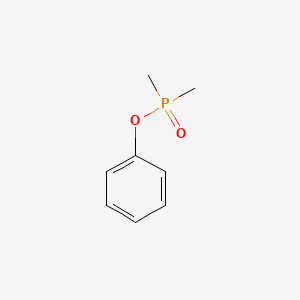
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
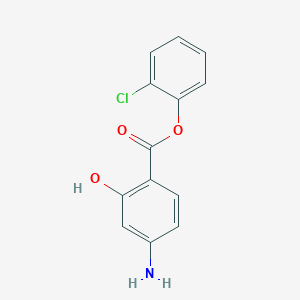
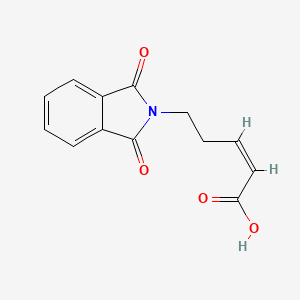
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
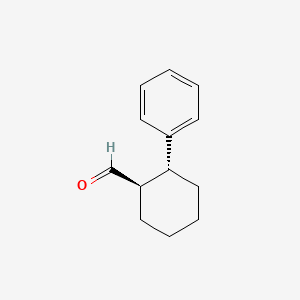
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
